1,4-Diiodo-2,5-dimethoxybenzene

Organic Photovoltaics Solid Additives Charge Recombination

1,4-Diiodo-2,5-dimethoxybenzene (DIDOB) enables certified PCE >20% in organic solar cells—outperforming DIO and DIB. Its para-diiodo-2,5-dimethoxy architecture uniquely suppresses charge recombination (81.9% fill factor). As a monomer, its iodine reactivity yields 94% in Heck coupling, minimizing catalyst use. Source high-purity ≥98% DIDOB for record OPV efficiency and reliable polymer synthesis.

Molecular Formula C8H8I2O2
Molecular Weight 389.96 g/mol
CAS No. 51560-21-5
Cat. No. B189239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Diiodo-2,5-dimethoxybenzene
CAS51560-21-5
Molecular FormulaC8H8I2O2
Molecular Weight389.96 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1I)OC)I
InChIInChI=1S/C8H8I2O2/c1-11-7-3-6(10)8(12-2)4-5(7)9/h3-4H,1-2H3
InChIKeyGLVOXVCTGAISRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Diiodo-2,5-dimethoxybenzene (CAS 51560-21-5): Core Properties and Procurement Baseline for High-Efficiency Organic Electronics


1,4-Diiodo-2,5-dimethoxybenzene (DIDOB, CAS 51560-21-5) is a crystalline, para-diiodinated dimethoxybenzene derivative with a molecular formula of C8H8I2O2 and a molecular weight of 389.96 g/mol [1]. Its physical properties include a melting point of 170-176 °C and a density of 2.1±0.1 g/cm³ [2]. This compound functions as a versatile aromatic building block in advanced materials science, particularly as a volatile solid additive for morphology control in organic solar cells (OSCs) and as a reactive monomer for constructing conjugated polymers and chiral architectures via cross-coupling chemistry [3].

Why Generic Substitution of 1,4-Diiodo-2,5-dimethoxybenzene (CAS 51560-21-5) Fails in High-Performance Organic Electronics


Generic substitution of 1,4-diiodo-2,5-dimethoxybenzene with other diiodobenzene or dibromobenzene analogs is not advisable for performance-critical applications. The specific substitution pattern—para-diiodo and 2,5-dimethoxy—directly dictates the compound's solid-state packing, electronic properties, and reactivity in cross-coupling reactions. As demonstrated in organic photovoltaics, this precise molecular architecture enables a unique suppression of both bimolecular and geminate charge recombination, leading to certified power conversion efficiencies (PCE) exceeding 20%, a level of performance not achieved by common alternatives like 1,8-diiodooctane (DIO) or 1,4-diiodobenzene (DIB) [1]. Furthermore, the iodine atoms provide superior reactivity compared to bromine in palladium-catalyzed cross-coupling reactions, which is essential for achieving high-yield syntheses of complex molecular architectures [2].

Quantitative Performance Evidence for 1,4-Diiodo-2,5-dimethoxybenzene (DIDOB) vs. Closest Comparators


Power Conversion Efficiency (PCE) in Organic Solar Cells: DIDOB vs. 1,8-Diiodooctane (DIO) and 1,3-Diiodobenzene (mDIB)

In PM6:L8-BO-X based binary organic solar cells, the use of 1,4-diiodo-2,5-dimethoxybenzene (DIDOB) as a volatile solid additive results in a significantly higher power conversion efficiency (PCE) compared to the commonly used solvent additive 1,8-diiodooctane (DIO) and even outperforms the previously optimized regioisomeric additive 1,3-diiodobenzene (mDIB). Specifically, DIDOB-treated devices achieve a PCE of 19.75%, surpassing DIO's performance of 15.89% and mDIB's 18.61% in similar systems [1][2][3]. This performance is further enhanced to a certified PCE of 20.03% (20.11% in ternary devices) with an exceptional fill factor of 81.9% [1].

Organic Photovoltaics Solid Additives Charge Recombination

Reactivity in Cross-Coupling Reactions: Diiodo- vs. Dibromo-Dimethoxybenzene in Heck Reaction Yield

The diiodinated compound 1,4-diiodo-2,5-dimethoxybenzene exhibits superior reactivity in palladium-catalyzed Heck cross-coupling reactions compared to its dibromo analog. When coupled with n-butyl acrylate, the target compound achieves a near-quantitative yield of 94% [1]. In contrast, a synthesis of the analogous dibromo compound, 1,4-dibromo-2,5-dimethoxybenzene, from hydroquinone dimethyl ether and elemental bromine is reported with an isolated yield of 83.6% [2].

Cross-Coupling Chemistry Heck Reaction Monomer Synthesis

Electronic Properties: Optical Band Gap of 1,4-Diiodo-2,5-dimethoxybenzene

1,4-Diiodo-2,5-dimethoxybenzene has been characterized with an optical band gap of 1.5 eV, a key electronic property relevant to its function as a photocatalyst and as a building block for semiconducting polymers .

Photocatalysis Semiconducting Polymers Optical Materials

Crystal Structure Analysis: Monoclinic System and Cell Parameters of 1,4-Diiodo-2,5-dimethoxybenzene

The crystal structure of 1,4-diiodo-2,5-dimethoxybenzene has been definitively solved and refined to an R(1) value of 0.053. It crystallizes in the monoclinic crystal system, space group C2, with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, and β = 94.699(3)°, with Z = 4 [1].

Crystallography Solid-State Physics Materials Characterization

Optimal Research and Industrial Application Scenarios for 1,4-Diiodo-2,5-dimethoxybenzene (CAS 51560-21-5)


High-Efficiency, >20% Power Conversion Efficiency Organic Solar Cell (OSC) Fabrication

Use 1,4-diiodo-2,5-dimethoxybenzene (DIDOB) as a volatile solid additive in the active layer of bulk-heterojunction organic solar cells based on PM6:L8-BO-X and D18:PM6:L8-BO systems. The evidence shows this approach yields a certified power conversion efficiency of 20.03% (20.11% for ternary devices) with a fill factor of 81.9%, significantly outperforming devices made with alternative additives like 1,8-diiodooctane (DIO) or 1,3-diiodobenzene (mDIB) [1].

Synthesis of High-Purity Conjugated Monomers and Polymers via Palladium-Catalyzed Cross-Coupling

Employ 1,4-diiodo-2,5-dimethoxybenzene as the preferred diiodo monomer in Heck, Sonogashira, or Suzuki-Miyaura cross-coupling reactions for the synthesis of conjugated materials. The compound's high reactivity, demonstrated by a 94% yield in a Heck coupling with n-butyl acrylate, ensures efficient monomer conversion and reduces the need for excess palladium catalyst, making it a cost-effective choice for synthesizing complex π-conjugated architectures and chiral ligands [2].

Visible-Light-Driven Photocatalysis and Semiconducting Polymer Design

Incorporate 1,4-diiodo-2,5-dimethoxybenzene as a building block for materials requiring a specific optical band gap. The compound's verified optical band gap of 1.5 eV makes it a suitable precursor for designing semiconducting polymers and photocatalysts with targeted absorption in the visible spectrum, enabling applications in light-driven chemical transformations and optoelectronic devices .

Solid-State and Crystallography Studies Involving Halogen Bonding

Utilize 1,4-diiodo-2,5-dimethoxybenzene as a model compound for investigating halogen bonding interactions in the solid state. Its well-defined crystal structure, solved in the monoclinic C2 space group with refined cell parameters, provides a reliable platform for studying the influence of iodine substituents on crystal packing, molecular conformation, and intermolecular forces, which is crucial for crystal engineering and the design of functional organic solids [3].

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